molecular formula C₁₈H₂₄N₆O₄ B030297 2-Hexynyl-NECA CAS No. 141018-30-6

2-Hexynyl-NECA

Katalognummer B030297
CAS-Nummer: 141018-30-6
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: FDEACFAXFCKCHZ-MOROJQBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexynyl-5’-N-ethylcarboxamidoadenosine, also known as HE-NECA, is a synthetic organic compound . It is an A2A and A3 adenosine receptor agonist with good selectivity over the A1 adenosine receptor . It is of interest as a potential anti-arrhythmic, cerebroprotective, and cardioprotective agent (via A1), and as a hypotensive and antipsychotic agent (via A2A) .


Molecular Structure Analysis

The molecular formula of 2-Hexynyl-NECA is C18H24N6O4•1.5H2O . The IUPHAR/BPS Guide to Pharmacology provides a 2D structure of the molecule . The molecule’s structure can be described using the SMILES notation: CCCCC#Cc1nc(N)c2c(n1)n(cn2)[C@@H]1OC@@HO)C(=O)NCC .


Physical And Chemical Properties Analysis

2-Hexynyl-NECA has a molecular weight of 388.19 . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds. Its topological polar surface area is 148.41 . It is soluble in DMSO (20 mg/ml) and insoluble in water .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

HE-NECA is known to act as an agonist for A2 adenosine receptors, which play a significant role in cardiovascular function. Studies have shown that activation of these receptors can lead to vasodilation and protection against ischemic injury. This compound is used in research to understand the cardioprotective effects of adenosine receptor activation and to explore potential treatments for conditions like myocardial infarction .

Neuroprotection

In the field of neurology, HE-NECA has been utilized to study its neuroprotective properties. The activation of A2A and A3 adenosine receptors by HE-NECA can potentially reduce neuronal damage during cerebral ischemia. This application is crucial for developing therapeutic strategies against stroke and other neurodegenerative diseases .

Anti-inflammatory Effects

HE-NECA’s role in modulating immune responses is another area of interest. It has been observed to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This property is particularly useful in researching diseases where inflammation plays a key role, such as arthritis and asthma .

Renal Function

The effects of HE-NECA on renal function have been studied, particularly its influence on renin release. By acting on adenosine receptors, HE-NECA can affect renal blood flow and glomerular filtration rate, making it a valuable tool in nephrology research for conditions like hypertension and chronic kidney disease .

Oncology

Research in oncology has explored the use of HE-NECA in tumor biology. Adenosine receptors are involved in tumor progression, and agonists like HE-NECA can help in understanding the mechanisms of tumor growth and metastasis. This research could lead to new approaches in cancer therapy .

Platelet Aggregation

HE-NECA has been identified as having potent inhibitory activity on platelet aggregation. This is particularly relevant in the development of anti-thrombotic therapies, which are crucial for preventing conditions such as deep vein thrombosis and pulmonary embolism .

Gastroenterology

In gastroenterology, HE-NECA’s impact on gastrointestinal motility and secretion is studied. Its interaction with adenosine receptors can influence conditions like irritable bowel syndrome and inflammatory bowel disease, providing insights into potential treatments .

Respiratory System

Lastly, HE-NECA is used in respiratory system research, particularly in the study of bronchodilation and respiratory drive. This has implications for treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Zukünftige Richtungen

Adenosine receptors are considered to be a new target for anti-platelet therapy . The antithrombotic activity of 2-Hexynyl-NECA, an adenosine receptor agonist, has been demonstrated in vivo . Future research may focus on the potential of 2-Hexynyl-NECA and other adenosine receptor agonists in anti-platelet therapy .

Eigenschaften

IUPAC Name

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEACFAXFCKCHZ-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276119
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexynyl-NECA

CAS RN

141018-30-6
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141018-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexynyladenosine-5'-N-ethylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexynyl-NECA
Reactant of Route 2
2-Hexynyl-NECA
Reactant of Route 3
Reactant of Route 3
2-Hexynyl-NECA
Reactant of Route 4
2-Hexynyl-NECA
Reactant of Route 5
2-Hexynyl-NECA
Reactant of Route 6
Reactant of Route 6
2-Hexynyl-NECA

Q & A

A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]

ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:

    A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.

    A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []

    A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.

    A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.

    ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:

      ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:

      • Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []
      • Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []
      • Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.